lithium(1+) ion 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetate
CAS No.: 1909312-06-6
Cat. No.: VC4579355
Molecular Formula: C10H9LiN2O2
Molecular Weight: 196.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1909312-06-6 |
|---|---|
| Molecular Formula | C10H9LiN2O2 |
| Molecular Weight | 196.13 |
| IUPAC Name | lithium;2-(1-methylbenzimidazol-2-yl)acetate |
| Standard InChI | InChI=1S/C10H10N2O2.Li/c1-12-8-5-3-2-4-7(8)11-9(12)6-10(13)14;/h2-5H,6H2,1H3,(H,13,14);/q;+1/p-1 |
| Standard InChI Key | OCIXIJXOTFMKAR-UHFFFAOYSA-M |
| SMILES | [Li+].CN1C2=CC=CC=C2N=C1CC(=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a lithium cation paired with the deprotonated form of 2-(1-methylbenzimidazol-2-yl)acetic acid. The benzimidazole moiety consists of a fused benzene and imidazole ring, with a methyl group at the 1-position and an acetic acid substituent at the 2-position . The SMILES notation \text{C1=NC2=C(N1C)C=CC=C2CC(=O)[O-].[Li+] encapsulates this structure, emphasizing the conjugated system and lithium coordination site .
The planar benzimidazole ring enables π-π stacking interactions, while the nitrogen atoms facilitate metal coordination. These features are critical for its applications in materials science and catalysis.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 196.13 g/mol | |
| SMILES | C1=NC2=C(N1C)C=CC=C2CC(=O)[O-].[Li+] | |
| Safety Hazards | Skin/Eye Irritation, Respiratory Irritation |
The lithium ion’s small ionic radius (0.76 Å) and high charge density enhance its ability to stabilize negative charges, making it integral to the compound’s reactivity.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via neutralization of 2-(1-methylbenzimidazol-2-yl)acetic acid with lithium hydroxide or lithium carbonate. Reaction conditions—typically ambient temperature and controlled pH—prevent side reactions such as esterification or decarboxylation.
Example Protocol:
-
Dissolve 2-(1-methylbenzimidazol-2-yl)acetic acid in aqueous ethanol.
-
Add lithium hydroxide monohydrate stoichiometrically.
-
Stir at 25°C for 12 hours.
-
Filter and recrystallize the product from ethanol/water.
Yield and purity data remain undisclosed in public literature, suggesting proprietary optimization in industrial settings.
Purification and Analysis
Flash chromatography (ethyl acetate/heptane gradients) and recrystallization are employed to isolate the compound . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity . For instance, NMR peaks at δ 7.44 ppm (benzimidazole protons) and δ 2.10 ppm (methyl groups) align with expected signals .
Pharmaceutical Applications
Mood Stabilization Mechanisms
Lithium salts are cornerstone therapies for bipolar disorder, modulating neurotransmitters like serotonin and inhibiting glycogen synthase kinase-3β (GSK-3β) . While lithium carbonate and citrate dominate clinical use, this compound’s benzimidazole moiety may enhance blood-brain barrier permeability or target specificity.
Proposed Advantages:
-
Enhanced Bioavailability: The lipophilic benzimidazole ring could improve CNS penetration compared to traditional lithium salts.
-
Dual Activity: Benzimidazoles exhibit intrinsic antipsychotic and anti-inflammatory effects, potentially synergizing with lithium’s mood-stabilizing action.
Materials Science and Coordination Chemistry
Metal Coordination Behavior
The benzimidazole nitrogen atoms serve as Lewis basic sites, enabling complexation with transition metals like iron, copper, and palladium. Such complexes are explored for:
-
Catalysis: Palladium complexes could mediate Suzuki-Miyaura cross-couplings, as seen in related systems .
-
Optoelectronic Materials: Conjugated benzimidazole-metal systems exhibit tunable luminescence for OLEDs or sensors.
Electronic Properties
The extended π-system of the benzimidazole ring facilitates charge transport, making the compound a candidate for organic semiconductors. Density functional theory (DFT) studies of similar structures predict narrow bandgaps (~2.5 eV), suitable for photovoltaic applications .
| Hazard Type | Category | Precautionary Measures |
|---|---|---|
| Skin Irritation | Category II | Wear nitrile gloves; use fume hood |
| Eye Irritation | Category IIA | Safety goggles mandatory |
| Respiratory Irritation | STOT SE III | Use in well-ventilated areas |
Acute toxicity data are unavailable, but structural analogs suggest low oral toxicity (LD50 > 2000 mg/kg in rats).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume